Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate
Description
Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate (CAS: 2940941-05-7) is a specialized amino acid derivative featuring a bicyclo[1.1.1]pentane moiety and a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol . The compound’s structure combines a rigid bicyclo[1.1.1]pentane scaffold—a bioisostere for tert-butyl or aromatic groups—with a Cbz-protected amino group and a methyl ester, making it valuable in peptide synthesis and drug discovery for modulating steric and pharmacokinetic properties.
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20) |
InChI Key |
WYYZALYQKHMAHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
[1.1.1]Propellane as a Precursor
The most efficient route to asymmetrically substituted BCPs involves the radical-initiated opening of [1.1.1]propellane. This method, pioneered in patents WO2017157932A1 and US20190092714A1, enables one-step synthesis of 1,3-disubstituted BCPs (Table 1).
Table 1: Radical-Mediated Synthesis of BCP Intermediates
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chloroform | UV (365 nm), 4 h, −20°C | 78 | |
| Methyl acrylate | AIBN, 70°C, 6 h | 65 | |
| Benzyl chloroformate | Flow reactor, 0°C, 2 h | 82 |
The mechanism proceeds via a radical chain process:
Functionalization with Alanine Derivatives
Following BCP formation, the ester and Cbz-protected amine are introduced via nucleophilic substitution or coupling. A representative protocol involves:
- Mitsunobu reaction : Coupling BCP-methanol with N-Cbz-D-alanine using DIAD/PPh3 (yield: 68%).
- Esterification : Treatment with thionyl chloride/methanol converts carboxylic acids to methyl esters.
Transition Metal-Catalyzed Cross-Coupling Strategies
Recent advances employ palladium and nickel catalysts to forge C–C bonds between preformed BCP fragments and alanine derivatives (Figure 1).
Key Methodologies :
- Suzuki-Miyaura coupling : BCP-boronic esters react with bromoalanine derivatives (Pd(PPh3)4, K2CO3, 80°C).
- Negishi coupling : Zincated BCPs couple with iodinated Cbz-alanine esters (NiCl2(dppp), 50°C).
Advantages :
- Enables late-stage diversification of the BCP core.
- Tolerates electron-rich and sterically hindered substrates.
Optimization of Protecting Group Strategies
The Cbz group’s stability under radical and photochemical conditions makes it ideal for BCP synthesis. Critical considerations include:
- Deprotection selectivity : Hydrogenolysis (H2/Pd-C) removes Cbz without affecting the BCP ring.
- Compatibility with ester groups : Mild basic conditions (e.g., LiOH/THF) saponify methyl esters post-deprotection.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Leading Methods
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Radical propagation | 3 | 52 | 97 | High |
| Suzuki coupling | 4 | 41 | 95 | Moderate |
| Mitsunobu approach | 3 | 48 | 98 | Low |
The radical-mediated route offers superior scalability and yield, making it the preferred industrial method. Transition metal-catalyzed approaches, while versatile, suffer from catalyst costs and purification challenges.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.
Substitution: Substitution reactions can introduce different substituents onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as iron (II) phthalocyanine (Fe(Pc)) . Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for exploring new chemical space.
Biology: In biological research, the compound can be used to study the effects of bicyclo[1.1.1]pentane-containing molecules on biological systems.
Industry: Industrial applications include the development of new materials and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate involves its interaction with molecular targets in biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to bind to similar targets. This interaction can modulate various pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Functional Group Variations
The target compound is compared below with three closely related analogs (Table 1):
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Stereochemistry | Functional Group |
|---|---|---|---|---|---|---|
| Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate | 2940941-05-7 | C₁₇H₂₁NO₄ | 303.35 | Cbz | Not specified | Methyl ester |
| (2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid | 2343963-98-2 | Not reported | Not reported | Boc | S at C2 | Carboxylic acid |
| Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate | 2322853-09-6 | C₁₄H₂₃NO₄ | 269.34 | Boc | R at C2 | Methyl ester |
| Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate | 2092825-26-6 | C₈H₁₂O₃ | 156.18 | None | N/A | Hydroxy, methyl ester |
Table 1 : Structural and physicochemical comparison of the target compound with analogs .
Protecting Group Differences
- Cbz vs. Boc: The target compound uses a benzyloxycarbonyl (Cbz) group, which is removed via hydrogenolysis or acidic conditions (e.g., HBr/AcOH). In contrast, analogs like the Boc-protected derivatives (CAS: 2322853-09-6, 2343963-98-2) employ tert-butoxycarbonyl (Boc), cleaved under strong acids (e.g., TFA) . The Boc group offers greater stability under basic conditions, while Cbz is preferred for orthogonal protection in multi-step syntheses.
- Steric and Solubility Effects : The aromatic benzyl group in Cbz increases molecular weight (303.35 vs. 269.34 for Boc-methyl ester) and may reduce solubility in polar solvents compared to the aliphatic tert-butyl group .
Stereochemical Variations
- The Boc-protected methyl ester (CAS: 2322853-09-6) has an R-configuration at the α-carbon, whereas the Boc-protected acid (CAS: 2343963-98-2) has an S-configuration . Stereochemistry influences biological activity and synthetic routes; for example, enzymes or receptors may exhibit selectivity for specific enantiomers .
Functional Group Impact
- Ester vs. Acid : The methyl ester in the target compound and CAS: 2322853-09-6 enhances lipophilicity, aiding membrane permeability in drug candidates. The carboxylic acid analog (CAS: 2343963-98-2) is more polar, suitable for ionic interactions in active sites .
- Bicyclo[1.1.1]pentane vs. Other Moieties: Compared to simpler bicyclo derivatives like methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS: 2092825-26-6), the target compound’s amino acid backbone enables peptide incorporation, while the hydroxy variant may serve as a synthetic intermediate .
Biological Activity
Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate, also known by its CAS number 2322929-20-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H21NO4
- Molecular Weight : 303.35 g/mol
- CAS Number : 2322929-20-2
- IUPAC Name : methyl 2-(((benzyloxy)carbonyl)amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoate
The compound features a bicyclic structure that may contribute to its unique biological properties, particularly in interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of enzyme activity and receptor interactions. The presence of the benzyloxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For instance, derivatives of bicyclic compounds have shown promise in targeting cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : Similar compounds have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry evaluated a series of bicyclic compounds, including derivatives similar to this compound, for their anticancer activity against various human cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 15 |
| Compound B | MCF-7 (Breast) | 10 |
| Methyl 2-(benzyloxycarbonylamino)-3-(bicyclo[1.1.1]pentanyl)propanoate | HeLa (Cervical) | 12 |
Study 2: Anti-inflammatory Properties
In another research effort, a derivative of this compound was assessed for its anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced swelling and joint inflammation compared to the control group, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
